Product packaging for 5-(tert-Butyl)pyrimidine-2-carboxylic acid(Cat. No.:)

5-(tert-Butyl)pyrimidine-2-carboxylic acid

Cat. No.: B15058803
M. Wt: 180.20 g/mol
InChI Key: FMJKMQBMGVGADV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(tert-Butyl)pyrimidine-2-carboxylic acid (CAS 1369296-36-5) is a high-purity chemical compound serving as a versatile synthetic intermediate and building block in organic chemistry and drug discovery. This compound features a pyrimidine ring, a privileged scaffold in medicinal chemistry, substituted with a carboxylic acid group and a tert-butyl moiety. The carboxylic acid allows for further derivatization, most commonly into amides or esters, via simple coupling reactions . The steric and hydrophobic tert-butyl group can significantly influence the molecule's physicochemical properties and binding affinity to biological targets, making it a valuable fragment for structure-activity relationship (SAR) studies. Researchers primarily utilize this compound in the synthesis of more complex molecules. Its primary application is as a precursor for the development of active pharmaceutical ingredients (APIs), agrochemicals, and ligands for catalysis. The pyrimidine core is a common structure in molecules with a wide range of biological activities. When handling, standard safety precautions should be observed. This product is intended for research purposes only and is not for human or veterinary use . Specifications: • CAS Number: 1369296-36-5 • Molecular Formula: C 9 H 12 N 2 O 2 • Molecular Weight: 180.20 g/mol • Storage: Store sealed in a dry environment at 2-8°C

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2O2 B15058803 5-(tert-Butyl)pyrimidine-2-carboxylic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

5-tert-butylpyrimidine-2-carboxylic acid

InChI

InChI=1S/C9H12N2O2/c1-9(2,3)6-4-10-7(8(12)13)11-5-6/h4-5H,1-3H3,(H,12,13)

InChI Key

FMJKMQBMGVGADV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN=C(N=C1)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 5 Tert Butyl Pyrimidine 2 Carboxylic Acid and Its Analogs

Retrosynthetic Analysis and Key Disconnection Strategies for Pyrimidine-2-carboxylic Acid Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For the pyrimidine (B1678525) core, a common disconnection approach involves breaking the C-N bonds, which typically leads to two key fragments: a three-carbon (C-C-C) unit and a nitrogen-containing (N-C-N) unit. bu.edu.egresearchgate.net

One of the most prevalent strategies involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine, urea, or guanidine (B92328) derivative. researchgate.netadvancechemjournal.com This approach is foundational in pyrimidine synthesis. Alternative disconnections can lead to synthons like amino acrylates and isocyanates. researchgate.net For 2-substituted pyrimidines, a disconnection can be envisioned between the N1-C2 and C2-N3 bonds, suggesting a reaction between a 1,3-diaminopropane (B46017) derivative and a carboxylic acid, followed by dehydrogenation. researchgate.net

Table 1: Key Disconnection Strategies for the Pyrimidine Ring
Disconnection ApproachResulting Fragments/SynthonsCorresponding Synthetic Reaction
[C-C-C] + [N-C-N]1,3-Dicarbonyl compound and Amidine/Urea/GuanidineCondensation/Cyclization
[C-C-N] + [C-N-C]Amino acrylate (B77674) and IsocyanateCycloaddition
[N-C-C-C-N] + [C]1,3-Diaminopropane and Carboxylic acid derivativeCondensation followed by Dehydrogenation

Approaches to Introduce the tert-Butyl Group at Position 5 of the Pyrimidine Ring

The introduction of a bulky substituent like a tert-butyl group at the C5 position of the pyrimidine ring can be accomplished either by incorporating it into one of the starting materials before ring formation or by functionalizing the C5 position of a pre-formed pyrimidine ring. Direct electrophilic substitution at the C5 position is a common method for halogenation, which can then be followed by cross-coupling reactions to introduce the tert-butyl group. scialert.net However, for a bulky group like tert-butyl, steric hindrance can be a significant challenge.

A more direct approach involves starting with a three-carbon fragment that already contains the tert-butyl group at the appropriate position. For example, a 1,3-dicarbonyl compound bearing a tert-butyl group at the C2 position can be used as a precursor.

Direct and Indirect Carboxylation Techniques at Position 2

Introducing a carboxylic acid group at the C2 position of the pyrimidine ring can be achieved through several methods. One common strategy is the hydrolysis of a 2-cyanopyrimidine (B83486) precursor. nih.gov The cyano group can be introduced via nucleophilic substitution of a suitable leaving group at the C2 position or incorporated during the ring synthesis.

Another approach involves the use of organometallic reagents. For instance, lithiation at the C2 position followed by quenching with carbon dioxide can lead to the desired carboxylic acid. The C2 position of pyrimidine is susceptible to deprotonation due to the electron-withdrawing nature of the two nitrogen atoms.

Cyclocondensation Reactions for Pyrimidine Ring Formation

Cyclocondensation reactions are a cornerstone of pyrimidine synthesis, providing a versatile means to construct the heterocyclic ring. asianpubs.org

From Acyclic Precursors

The most widely used method for constructing the pyrimidine ring from acyclic precursors is the condensation of a compound containing an N-C-N fragment (like amidines, ureas, or guanidines) with a three-carbon fragment possessing electrophilic centers at the 1 and 3 positions (such as 1,3-dicarbonyl compounds, β-keto esters, or malonic esters). bu.edu.eg For the synthesis of 5-(tert-butyl)pyrimidine-2-carboxylic acid, one could envision the reaction of a 2-(tert-butyl)malondialdehyde or a related 1,3-dielectrophile with a suitable N-C-N component that carries a precursor to the carboxylic acid group at the C2 position.

A notable method for synthesizing 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts. organic-chemistry.org This provides a direct route to pyrimidines with substitution at the 2 and 5 positions. organic-chemistry.org

Utilizing Multi-component Reaction Strategies

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial parts of all the starting materials. nih.govacs.orgthieme-connect.com These reactions are particularly attractive for creating diverse libraries of compounds. acs.orgthieme-connect.com

Several MCRs have been developed for pyrimidine synthesis. For instance, a three-component coupling of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate, catalyzed by zinc chloride, yields 4,5-disubstituted pyrimidines. organic-chemistry.org Another innovative approach is the iridium-catalyzed multicomponent synthesis of pyrimidines from an amidine and up to three different alcohols. nih.govacs.orgorganic-chemistry.org This reaction proceeds through a series of condensation and dehydrogenation steps. nih.govacs.org

Table 2: Examples of Multi-component Reactions for Pyrimidine Synthesis
Reaction TypeComponentsCatalyst/ConditionsKey Features
Three-component couplingEnamine, Triethyl orthoformate, Ammonium acetateZnCl₂Single-step synthesis of 4,5-disubstituted pyrimidines. organic-chemistry.org
Iridium-catalyzed multicomponent synthesisAmidine, Alcohols (up to three different)PN5P-Ir-pincer complexesRegioselective, sustainable process involving condensation and dehydrogenation. nih.govacs.orgorganic-chemistry.org
Oxidative [3 + 2 + 1] annulationAmidines, Ketones, N,N-dimethylaminoethanol-Eco-friendly, tolerates many functional groups. organic-chemistry.org

Functionalization of Pre-formed Pyrimidine Rings

An alternative to constructing the pyrimidine ring with the desired substituents already in place is the functionalization of a pre-formed pyrimidine ring. This approach can be advantageous if the parent pyrimidine is readily available.

The C5 position of the pyrimidine ring can undergo electrophilic substitution, especially when activated by electron-donating groups. scialert.net Halogenation at C5, for example, can be followed by cross-coupling reactions to introduce the tert-butyl group.

For functionalization at the C2 position, nucleophilic aromatic substitution (SNAr) is a powerful tool. A leaving group, such as a halogen, at the C2 position can be displaced by a nucleophile. To introduce the carboxylic acid group, a cyanide nucleophile can be used, followed by hydrolysis of the resulting nitrile. nih.gov Additionally, directed metalation reactions can be employed for the 2-halogenation of simple pyrimidine substrates. nih.gov

Substitution Reactions on Halogenated Pyrimidine Intermediates

A cornerstone in the synthesis of functionalized pyrimidines is the use of halogenated intermediates, which serve as versatile precursors for introducing a variety of substituents via nucleophilic substitution reactions. The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr), particularly when activated by electron-withdrawing groups. Halogens at the C2, C4, and C6 positions are excellent leaving groups for such transformations.

For instance, 5-halopyrimidines can be key starting materials. While direct halogenation of a pyrimidine ring bearing an electron-releasing group can occur at the 5-position, building the ring from acyclic precursors is a more common strategy to install the desired substitution pattern. bu.edu.eg Once a halogenated pyrimidine intermediate is obtained, it can react with various nucleophiles. For example, the reaction of 6-chloro-3-methyluracil (B41288) with hydrazine (B178648) derivatives leads to the corresponding hydrazino-pyrimidines. bu.edu.eg Similarly, 4-chloro-5,6,7,8-tetrahydrobenzo researchgate.netorganic-chemistry.orgthieno[2,3-d]pyrimidine undergoes SNAr reactions with substituted anilines in the presence of an acid catalyst to yield N-aryl derivatives. mdpi.com These reactions illustrate a fundamental approach where a halogen atom on the pyrimidine ring is displaced to build molecular complexity, a strategy readily adaptable for the synthesis of precursors to this compound.

The general SNAr approach provides a pathway to a wide array of 2-aryl and 2-alkyl pyrimidines, often in good to high yields and without the need for precious metal catalysts. organic-chemistry.org The reactivity of the halogen is position-dependent, with halogens at the 2-, 4-, and 6-positions being the most susceptible to nucleophilic attack.

Table 1: Examples of Nucleophilic Substitution on Halogenated Pyrimidines
Starting MaterialNucleophileProductReaction ConditionsReference
4-Chloro-5,6,7,8-tetrahydrobenzo researchgate.netorganic-chemistry.orgthieno[2,3-d]pyrimidine4-Methoxy-N-methylanilineN4-(4-methoxyphenyl)-N4-methyl-5,6,7,8-tetrahydrobenzo researchgate.netorganic-chemistry.orgthieno[2,3-d]pyrimidine-2,4-diamineIsopropanol, HCl (cat.), reflux mdpi.com
6-Chloro-3-methyluracilHydrazine6-Hydrazino-3-methyluracilNot specified bu.edu.eg
2,4-Dichloro-5,6,7,8-tetrahydro-7-(phenylmethyl)-pyrido[3,4-d]pyrimidine3-Hydroxymethyl-1-Boc-piperazineTert-butyl 4-(7-benzyl-2-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-3-(hydroxymethyl)piperazine-1-carboxylateDMF, DIEA, 60 °C mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. jocpr.com These methods are particularly valuable for creating substituted pyrimidines, including analogs of this compound, by coupling pyrimidine halides or tosylates with various organometallic reagents.

The Suzuki-Miyaura reaction , which couples an aryl or vinyl boronic acid with an aryl or vinyl halide, is a powerful method for synthesizing biaryl compounds, a common motif in pharmacologically active molecules. jocpr.com For example, the synthesis of a key intermediate for potent CK2 inhibitors involved a domino Suzuki coupling between methyl 5-bromopyrimidine-4-carboxylate and an aminophenylboronic acid. ucla.edu

The Sonogashira reaction provides a route to couple terminal alkynes with aryl or vinyl halides. This transformation is catalyzed by a combination of palladium and copper complexes and is effective for creating aryl-alkyne linkages. rsc.org This method allows for the introduction of alkynyl groups onto the pyrimidine scaffold, which can then be further elaborated.

The Hiyama reaction offers another versatile C-C bond-forming strategy, coupling organosilanes with organic halides. An efficient protocol has been developed for the C2-arylation of pyrimidine derivatives via the palladium-catalyzed Hiyama cross-coupling of pyrimidin-2-yl tosylates with organosilanes. semanticscholar.org This method demonstrates broad functional group tolerance and can be extended to various substituted pyrimidines, affording C2-aryl and alkenyl derivatives in good to excellent yields. semanticscholar.org The use of tosylates as electrophilic partners provides a valuable alternative to traditional halide-based approaches. semanticscholar.org

Table 2: Palladium-Catalyzed Cross-Coupling Reactions for Pyrimidine Functionalization
Reaction TypePyrimidine SubstrateCoupling PartnerCatalyst SystemProduct TypeReference
SuzukiMethyl 5-bromopyrimidine-4-carboxylate2-Amino-4-(methoxycarbonyl) phenylboronic acidNot specifiedTricyclic pyrimido[4,5-c]quinoline ucla.edu
HiyamaPyrimidin-2-yl tosylatesOrganosilanes (e.g., trimethoxy(phenyl)silane)PdCl2, PCy3, TBAF, CuCl2-Aryl/alkenyl pyrimidines semanticscholar.org
Sonogashira (decarbonylative)Arylcarboxylic acid 2-pyridyl estersTerminal alkynesPdCl2(dppf), dppp, CuI1,2-Disubstituted acetylenes rsc.org

Ester Hydrolysis and Carboxylic Acid Generation

The final step in the synthesis of pyrimidine carboxylic acids, including this compound, is typically the hydrolysis of a corresponding ester precursor. This transformation can be achieved under either acidic or basic conditions, with the choice of method depending on the stability of other functional groups within the molecule.

Alkaline hydrolysis, or saponification, is a widely used method. It involves treating the ester with a base, such as sodium hydroxide (B78521) or lithium hydroxide, in an aqueous or mixed aqueous-organic solvent system. researchgate.netorganic-chemistry.org For instance, various esters of 4-substituted 2-amino-, 2-methyl-, or 2-phenyl-pyrimidine-5-carboxylic acids have been successfully hydrolyzed to their corresponding carboxylic acids. researchgate.net The use of LiOH in an aqueous ethereal solvent is considered a mild condition that can preserve the integrity of sensitive pyrimidine rings. researchgate.net However, the alkaline hydrolysis of certain pyrimidine-5-carboxylic acid esters can sometimes lead to rearrangement products, such as acetylpyrimidines, although studies suggest this is not a general phenomenon and often results in the desired carboxylic acid. researchgate.netresearchgate.net

Acid-catalyzed hydrolysis is an alternative, particularly for tert-butyl esters, which are readily cleaved under acidic conditions. google.com This method can be advantageous when the molecule contains base-sensitive functionalities. organic-chemistry.org The process involves reacting the tert-butyl ester with an acid, leading to the formation of the free carboxylic acid and isobutylene.

The choice of hydrolysis conditions is critical. For example, a semi-two-phase system using THF and aqueous NaOH at 0°C has been shown to be highly efficient for the selective hydrolysis of one ester group in symmetric diesters. organic-chemistry.org

Table 3: Conditions for Ester Hydrolysis to Pyrimidine Carboxylic Acids
Ester TypeReagentsSolventKey FeaturesReference
Ethyl/Methyl Pyrimidine-5-carboxylatesAlkali (e.g., NaOH)Water or EthanolStandard method; potential for rearrangement in some cases. researchgate.net
Methyl EstersLiOH monohydrateAqueous ethereal solventMild conditions, suitable for sensitive pyrimidine rings. researchgate.net
tert-Butyl EstersAcidNot specifiedEffective for acid-labile tert-butyl protecting groups. google.com
Symmetric DiestersAqueous NaOHTHFEfficient for selective mono-hydrolysis (half-ester formation). organic-chemistry.org

Exploration of Stereoselective Synthetic Pathways

The development of stereoselective methods is crucial for producing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications. In the context of pyrimidine carboxylic acids and their analogs, stereocenters can be introduced either on the pyrimidine ring itself or on its substituents.

While direct stereoselective synthesis of this compound is not extensively detailed, analogous systems demonstrate the feasibility of such approaches. For example, an enantioselective synthetic route to cyclopropyl (B3062369) carbocyclic purine (B94841) and pyrimidine nucleoside analogs has been established. acs.org This methodology utilizes Ru-catalyzed asymmetric intramolecular cyclopropanation, highlighting how metal catalysis can be employed to control stereochemistry in complex heterocyclic systems. acs.org Another approach involves a P(NMe2)3-mediated reductive cyclopropanation that proceeds with excellent diastereoselectivity (up to >20:1 dr) under mild, metal-free conditions. acs.org

Furthermore, the synthesis of certain 2-cyanimino-4-hydroxyhexahydropyrimidines has been shown to proceed with good diastereomeric purity. researchgate.net These examples underscore the potential for controlling stereochemistry during the construction of the pyrimidine ring or its functionalization. Such strategies could be adapted to install chiral centers in analogs of this compound, for instance, by using chiral auxiliaries or asymmetric catalysts in C-C bond-forming reactions.

Reaction Condition Optimization: Solvents, Catalysts, Temperature, and Pressure

Optimizing reaction conditions is a critical aspect of developing efficient and scalable synthetic routes. The choice of solvent, catalyst, temperature, and pressure can profoundly impact reaction yield, selectivity, and rate.

Solvents: The choice of solvent can influence reactant solubility and reaction pathways. In a visible-light-sensitized reaction, solvents such as EtOAc, CH2Cl2, acetone, MeCN, and DCE were all found to provide similar yields, demonstrating the robustness of the protocol with respect to the solvent. researchgate.net In other cases, specific solvents are required; for example, the synthesis of 2-substituted pyrimidine-5-carboxylic esters often employs DMF at elevated temperatures. researchgate.net

Catalysts: The catalyst is often the most crucial component. In palladium-catalyzed cross-coupling reactions, the choice of both the palladium source (e.g., PdCl2) and the ligand (e.g., PCy3) is essential for achieving high efficiency. semanticscholar.org For visible-light-mediated reactions, the photosensitizer is key; thioxanthone and Ir(dF(CF3)ppy)2(dtbbpy) have been shown to be effective catalysts. researchgate.net

Temperature: Temperature control is vital for managing reaction rates and preventing side reactions. Many pyrimidine syntheses require elevated temperatures (e.g., 100-120 °C) to proceed at a reasonable rate. mdpi.comresearchgate.net Conversely, some stereoselective reactions may require sub-zero temperatures to enhance selectivity. acs.org

The systematic evaluation of these parameters is exemplified by the optimization of a visible-light-sensitized reaction, where parameters like the catalyst, solvent, and light source were varied to maximize product yield. researchgate.net This iterative process of optimization is fundamental to translating a synthetic method from laboratory-scale discovery to practical application.

Table 4: Optimization Parameters for a Visible-Light-Mediated Reaction
Parameter VariedConditionOutcome/ObservationReference
CatalystThioxanthone vs. Ir(dF(CF3)ppy)2(dtbbpy)Both proved to be suitable catalysts for the reaction. researchgate.net
Light Source405 nm vs. 450 nm blue lightThe reaction was indispensable for 405 nm light; no reaction at 450 nm. researchgate.net
SolventEtOAc, CH2Cl2, acetone, MeCN, DCEThe protocol was robust, providing similar yields in all tested solvents. researchgate.net

Purification and Isolation Techniques for Pyrimidine Carboxylic Acids

The isolation and purification of the final pyrimidine carboxylic acid product are essential to obtain material of high purity. The techniques employed depend on the physical properties of the compound, such as its solubility, acidity, and volatility.

Extraction: Liquid-liquid extraction is a primary method for separating carboxylic acids from neutral or basic impurities. lookchem.com The acidic nature of the target compound allows it to be selectively extracted into an aqueous basic solution (e.g., sodium hydroxide), leaving non-acidic impurities in the organic phase. The aqueous layer is then acidified, causing the carboxylic acid to precipitate or be extracted back into a fresh organic solvent. lookchem.commiamioh.edu This pH-dependent solubility is a powerful tool for purification.

Crystallization: For solid compounds, crystallization is one of the most effective purification methods. ijddr.in The crude product is dissolved in a suitable hot solvent, and upon cooling, the pure compound crystallizes out, leaving impurities behind in the mother liquor. lookchem.com The choice of solvent is critical; an ideal solvent dissolves the compound poorly at room temperature but well at higher temperatures. ijddr.in Common solvents for carboxylic acids include aqueous alcohols, toluene (B28343), or acetic acid. lookchem.com

Chromatography: Column chromatography is widely used to separate complex mixtures. mdpi.com The crude material is passed through a stationary phase (e.g., silica (B1680970) gel), and different components are eluted at different rates using a mobile phase (solvent system), allowing for their separation based on polarity.

Distillation/Sublimation: For volatile compounds, distillation can be used. lookchem.com In some cases, specialized techniques like azeotropic distillation can be used to remove stubborn impurities like acetic acid by forming an azeotrope with a solvent like toluene or heptane. researchgate.net Sublimation, which involves transitioning a substance directly from a solid to a gas phase, has also been developed as a technique to isolate purines and pyrimidines directly from biological samples under reduced pressure and high temperature. nih.gov

Chemical Reactivity and Derivatization of 5 Tert Butyl Pyrimidine 2 Carboxylic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for various derivatization reactions, including the formation of esters, amides, and other acid derivatives.

Esterification of 5-(tert-butyl)pyrimidine-2-carboxylic acid can be achieved through several standard methods. The choice of method often depends on the steric bulk of the alcohol and the desired reaction conditions.

Fischer-Speier Esterification : This classical method involves reacting the carboxylic acid with an excess of an alcohol under acidic catalysis (e.g., H₂SO₄, HCl, or TsOH). The reaction is an equilibrium process, and driving it to completion often requires the removal of water as it is formed. For simple primary or secondary alcohols, this method is generally effective.

Steglich Esterification : For more sterically hindered alcohols or under milder conditions, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP) are employed. This method proceeds at room temperature and avoids the harsh acidic conditions of the Fischer esterification.

Other Methods : Activation of the carboxylic acid, for instance by conversion to an acid chloride, followed by reaction with an alcohol is another viable route, particularly for generating esters with bulky groups like a tert-butyl ester.

While specific literature examples detailing the esterification of this compound are not prevalent, the reactivity is expected to be analogous to other heteroaromatic carboxylic acids. A summary of general esterification conditions is presented below.

Esterification MethodReagents & ConditionsSubstrate Scope
Fischer-SpeierAlcohol (solvent), H₂SO₄ (cat.), HeatPrimary and secondary alcohols
SteglichAlcohol, DCC, DMAP, CH₂Cl₂Broad, including hindered alcohols
Acid Chloride Route1. SOCl₂ or (COCl)₂ 2. Alcohol, BaseVirtually all alcohols

The formation of amides from this compound is a key transformation for introducing nitrogen-containing functional groups. This is typically accomplished using peptide coupling reagents to facilitate the reaction between the carboxylic acid and an amine.

Commonly used coupling agents include:

Carbodiimides : Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often used, sometimes in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve efficiency and reduce side reactions.

Phosphonium and Uronium Salts : Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), HATU, and HBTU are highly effective for forming amide bonds, even with sterically hindered amines or electron-deficient anilines.

The reaction generally involves activating the carboxylic acid with the coupling agent in an aprotic solvent (e.g., DMF, CH₂Cl₂) in the presence of a non-nucleophilic base (e.g., DIPEA, N-methylmorpholine), followed by the addition of the amine. Given the steric hindrance from the tert-butyl group and the electronic nature of the pyrimidine (B1678525) ring, more potent coupling agents like HATU may be necessary for challenging transformations.

The decarboxylation of pyrimidine-2-carboxylic acids has been studied and is known to proceed through a Hammick-type mechanism. masterorganicchemistry.com This pathway is particularly relevant for heteroaromatic carboxylic acids where the ring nitrogen can stabilize the reaction intermediate.

The proposed mechanism involves the following steps:

Protonation of one of the ring nitrogen atoms.

Loss of carbon dioxide from the protonated species to form a resonance-stabilized ylide (a zwitterion). The positive charge on the adjacent nitrogen atom provides significant stabilization for the carbanionic center at the C-2 position.

Rapid protonation of the ylide to yield the corresponding 5-tert-butylpyrimidine.

This reaction is typically facilitated by heating in an acidic aqueous solution. The rate of decarboxylation increases with acidity up to a certain point, after which it remains constant. The presence of the electron-donating tert-butyl group at the C-5 position may influence the rate of this reaction compared to the unsubstituted pyrimidine-2-carboxylic acid, but the fundamental pathway is expected to remain the same.

For subsequent reactions requiring a more electrophilic species, this compound can be converted into its corresponding acid halide, most commonly the acid chloride. Standard chlorinating agents are effective for this transformation.

Thionyl Chloride (SOCl₂) : Heating the carboxylic acid with an excess of thionyl chloride, sometimes with a catalytic amount of DMF, is a common and effective method.

Oxalyl Chloride ((COCl)₂) : This reagent works under milder conditions than thionyl chloride and is often used in solvents like dichloromethane (B109758) with a catalytic amount of DMF.

The resulting 5-(tert-butyl)pyrimidine-2-carbonyl chloride is a reactive intermediate that can be readily used for the synthesis of esters and amides without the need for coupling agents. Symmetrical or mixed anhydrides can also be formed by reacting the acid with reagents like acetic anhydride (B1165640) or by using carbodiimides under specific conditions.

Reactivity of the Pyrimidine Ring System

The pyrimidine ring is an electron-deficient (π-deficient) heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electronic nature significantly influences its reactivity.

Electrophilic aromatic substitution (EAS) on the pyrimidine ring is generally difficult. The two ring nitrogen atoms strongly deactivate the ring towards attack by electrophiles, making it much less reactive than benzene. libretexts.org

When EAS does occur, it is directed to the C-5 position, which is the most electron-rich carbon atom in the pyrimidine ring. However, in this compound, the C-5 position is already occupied. The other carbon positions (C-4 and C-6) are significantly more electron-deficient and thus highly deactivated. The tert-butyl group is an activating group through induction and hyperconjugation, and it typically directs electrophiles to the ortho and para positions. In this molecule, the C-4 and C-6 positions are ortho to the tert-butyl group. Despite this, the powerful deactivating effect of the two ring nitrogens and the adjacent electron-withdrawing carboxylic acid group likely renders the C-4 and C-6 positions insusceptible to all but the most reactive electrophiles under harsh conditions. Therefore, electrophilic aromatic substitution on the pyrimidine ring of this compound is not a synthetically viable reaction pathway.

Electrophilic Aromatic Substitution Reactions

Halogenation

Direct electrophilic halogenation of the pyrimidine ring typically occurs at the 5-position, which is the most electron-rich carbon. scialert.net However, in the case of this compound, this position is already occupied. Halogenation would therefore be directed to the C-4 or C-6 positions. The pyrimidine ring generally requires activation by electron-donating groups for chlorination to proceed at the 5-position. scialert.net

An alternative pathway for halogenation is through a decarboxylative mechanism. Aromatic carboxylic acids can undergo halodecarboxylation, which provides a route to aryl halides that may not be accessible through direct halogenation. acs.orgnih.gov This process involves the conversion of the carboxylic acid to an intermediate, such as a silver salt, followed by treatment with a halogen source. nih.gov

Reaction TypeReagents (Example)Potential ProductNotes
Electrophilic HalogenationBr₂ / Lewis Acid4-Bromo-5-(tert-butyl)pyrimidine-2-carboxylic acidReaction is expected to be slow due to the deactivated ring.
Decarboxylative Halogenation1. AgNO₃ 2. Br₂5-Bromo-2-(tert-butyl)pyrimidineThis reaction would replace the carboxylic acid group with a halogen.
Nitration

Similar to halogenation, electrophilic nitration of the deactivated pyrimidine ring is challenging. The regioselectivity of nitration on substituted pyrimidines can be highly dependent on the specific reagents and reaction conditions. cdnsciencepub.com For instance, the nitration of 2-substituted pyrimidine-4,6-diones has been shown to afford 5,5-gem-dinitropyrimidine derivatives under strong acidic conditions. nih.govacs.org

Decarboxylative nitration presents another synthetic route, where the carboxylic acid group is replaced by a nitro group. chemrevlett.com This method often employs reagents like nitric acid or metal nitrates and can proceed through free-radical mechanisms. chemrevlett.com

Reaction TypeReagents (Example)Potential ProductNotes
Electrophilic NitrationHNO₃ / H₂SO₄4-Nitro-5-(tert-butyl)pyrimidine-2-carboxylic acidHarsh conditions are likely required, with potential for low yields.
Decarboxylative NitrationAgNO₃, NO₂BF₄2-(tert-Butyl)-5-nitropyrimidineThis pathway involves the loss of the carboxylic acid functionality.
Alkylation

Direct Friedel-Crafts type alkylation on the carbon atoms of the pyrimidine ring is generally not feasible due to the ring's electron-deficient nature. Alkylation reactions on pyrimidine derivatives are more commonly observed at the ring nitrogen atoms. The regioselectivity of N-alkylation is often controlled by steric factors. scialert.net For a non-tautomerizable pyrimidine, alkylation typically occurs at the less sterically hindered nitrogen atom. scialert.net In this compound, the C-5 tert-butyl group would exert significant steric hindrance around the N-1 position, potentially influencing the site of N-alkylation if the molecule were derivatized to remove the acidic proton.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-poor aromatic and heteroaromatic systems. nih.govlibretexts.org The pyrimidine ring is activated towards nucleophilic attack, and this reactivity is enhanced by the presence of electron-withdrawing groups. The carboxylic acid group at the C-2 position acts as an electron-withdrawing group, further activating the ring for SNAr, particularly at the C-4 and C-6 positions.

The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.org For the reaction to occur, a suitable leaving group (such as a halide) must be present at the position of attack. While this compound itself does not possess a leaving group on the ring, its halogenated derivatives would be expected to be highly susceptible to SNAr reactions.

Table of Expected SNAr Reactivity on a Halogenated Derivative (Assuming a hypothetical 4-chloro-5-(tert-butyl)pyrimidine-2-carboxylic acid substrate)

Nucleophile (Nu⁻)Reagent ExampleProduct
AlkoxideNaOCH₃4-Methoxy-5-(tert-butyl)pyrimidine-2-carboxylic acid
AmineNH₃4-Amino-5-(tert-butyl)pyrimidine-2-carboxylic acid
ThiolateNaSPh4-(Phenylthio)-5-(tert-butyl)pyrimidine-2-carboxylic acid

Reductive and Oxidative Transformations of the Pyrimidine Core

The pyrimidine ring can undergo both reduction and oxidation, although these transformations can sometimes lead to ring-opening or decomposition.

Reduction: Due to their relatively low aromaticity, pyrimidines can be reduced more readily than analogous six-membered rings like pyridine. researchgate.net Catalytic hydrogenation or reduction with reagents like sodium borohydride (B1222165) can lead to di- or tetrahydro-pyrimidine derivatives. researchgate.net The carboxylic acid group may also be reduced under these conditions, depending on the specific reagents used. For example, strong reducing agents like lithium aluminum hydride would likely reduce the carboxylic acid to a hydroxymethyl group.

Oxidation: The pyrimidine ring is generally resistant to oxidation. Direct N-oxidation of pyrimidines often results in low yields and can lead to ring cleavage, although the presence of activating substituents can improve outcomes. scialert.net Oxidative dehydrogenation of dihydropyrimidines to restore aromaticity is a known process, often mediated by copper salts and an oxidant like tert-butyl hydroperoxide. acs.org In biological systems, enzymes can catalyze the oxidation or reduction across the C5-C6 bond of the pyrimidine ring. umich.edu

Influence of the tert-Butyl Group on Reaction Pathways and Selectivity

The tert-butyl group is one of the bulkiest functional groups in organic chemistry and its primary influence is steric hindrance. wikipedia.orgrsc.org In this compound, its presence at the C-5 position has significant stereoelectronic consequences.

Steric Shielding: The tert-butyl group sterically shields the adjacent C-4 and C-6 positions. This hindrance can slow down or completely block the approach of reagents to these sites. For example, in electrophilic substitution or nucleophilic aromatic substitution reactions at the C-4 or C-6 positions, the activation energy would be increased due to steric repulsion with the tert-butyl group.

Control of Regioselectivity: By hindering attack at the adjacent positions, the tert-butyl group can enforce a high degree of regioselectivity. In reactions where both C-4 and C-6 are potential reaction sites, a reagent might selectively react at the less hindered position, although in this symmetric case, they are equivalent. In N-alkylation of related pyrimidines, steric factors are known to be the dominant controlling element. scialert.net

Inhibition of Photodimerization: Studies on 5-tert-butyl uracil (B121893) have shown that the bulky group completely blocks the UV-induced [2+2] cycloaddition that leads to cyclobutane (B1203170) pyrimidine dimers, a common photoreaction for other pyrimidines. rsc.org This demonstrates the profound ability of the tert-butyl group to prevent reactions that require specific spatial arrangements.

Investigations into Rearrangement Phenomena of Pyrimidine Carboxylic Acid Esters

Rearrangement reactions can significantly alter the core structure of heterocyclic systems. Historical reports suggested that pyrimidine-5-carboxylic acid esters could undergo a rearrangement in an aqueous alkaline medium to yield 5-acylpyrimidones. However, more recent and detailed investigations have challenged this finding.

A study focusing on the hydrolysis of various pyrimidine-5-carboxylic acid esters under the previously reported rearrangement conditions found no evidence of the formation of 5-acylpyrimidone products. researchgate.net Instead, the reaction consistently resulted in the straightforward hydrolysis of the ester to the corresponding pyrimidine-5-carboxylic acid. researchgate.net

Comparative Hydrolysis Outcomes for Pyrimidine-5-Carboxylic Esters researchgate.net

Starting EsterConditionsReported Rearrangement ProductObserved Actual Product
Ethyl 2-benzyl-4-methylpyrimidine-5-carboxylateKOH / EtOH5-Acetyl-2-benzyl-4-methyl-pyrimidone2-Benzyl-4-methylpyrimidine-5-carboxylic acid
Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylateKOH / H₂O5-Acetyl-2-hydroxy-4-methyl-pyrimidone2-Hydroxy-4-methylpyrimidine-5-carboxylic acid

It was concluded that the previously reported rearrangement does not, in fact, occur in the studied examples. researchgate.net While this research was conducted on pyrimidine-5 -carboxylic acid esters, the findings suggest that caution should be applied when considering similar rearrangement pathways for other pyrimidine carboxylic acid isomers, such as esters of this compound. Simple hydrolysis to the parent carboxylic acid is the more probable outcome under alkaline conditions.

Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups and vibrational modes of 5-(tert-Butyl)pyrimidine-2-carboxylic acid.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct functional groups. The carboxylic acid moiety would be readily identifiable by a broad O-H stretching band, typically observed in the 2500-3300 cm⁻¹ region, which is a hallmark of hydrogen-bonded carboxylic acid dimers. researchgate.netorganic-chemistry.org The C=O stretching vibration of the carboxyl group is anticipated to appear as a strong absorption band in the range of 1700-1730 cm⁻¹. spectroscopyonline.com

The pyrimidine (B1678525) ring will contribute to the spectrum with several characteristic bands. C-H stretching vibrations of the aromatic ring are expected in the 3000-3100 cm⁻¹ region. Ring stretching vibrations, often referred to as "ring breathing," typically appear in the 1400-1600 cm⁻¹ range. researchgate.net The tert-butyl group will show characteristic C-H stretching vibrations from its methyl groups at approximately 2850-2960 cm⁻¹. Additionally, C-H bending vibrations for the tert-butyl group are expected around 1365-1395 cm⁻¹. selcuk.edu.tr

Functional Group Expected Vibrational Mode Anticipated Wavenumber (cm⁻¹)
Carboxylic AcidO-H Stretch (hydrogen-bonded)2500-3300 (broad)
Carboxylic AcidC=O Stretch1700-1730
Pyrimidine RingC-H Stretch3000-3100
Pyrimidine RingC=C and C=N Ring Stretch1400-1600
tert-Butyl GroupC-H Stretch2850-2960
tert-Butyl GroupC-H Bend1365-1395

Raman Spectroscopy (FT-Raman, Dispersive Raman)

Raman spectroscopy provides complementary information to FT-IR. While the O-H stretch of the carboxylic acid is typically weak in Raman spectra, the C=O stretch should be observable. The symmetric "ring breathing" mode of the pyrimidine ring often gives a strong and characteristic Raman signal. researchgate.net The C-H stretching and bending vibrations of the tert-butyl group will also be active in the Raman spectrum. Due to the non-polar nature of many of the vibrations of the pyrimidine ring and the tert-butyl group, these signals can be particularly intense in Raman spectroscopy. selcuk.edu.tr

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in this compound.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound would display distinct signals for each type of proton. The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-13 ppm, due to its acidic nature and involvement in hydrogen bonding. libretexts.org

The protons on the pyrimidine ring will appear in the aromatic region, generally between 7.0 and 9.0 ppm. The exact chemical shifts and coupling patterns will depend on the electronic environment created by the tert-butyl and carboxylic acid substituents. The tert-butyl group will give rise to a sharp, singlet signal at approximately 1.3 ppm, integrating to nine protons, which is a characteristic feature for this group. nih.gov

Proton Environment Expected Chemical Shift (ppm) Multiplicity Integration
Carboxylic Acid (-COOH)10-13Broad Singlet1H
Pyrimidine Ring (-CH=)7.0-9.0Doublet, Singlet, or Multiplet2H
tert-Butyl (-C(CH₃)₃)~1.3Singlet9H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate at a downfield chemical shift, typically in the range of 160-185 ppm. princeton.edu The carbon atoms of the pyrimidine ring will appear in the aromatic region, generally between 120 and 170 ppm. The quaternary carbon of the tert-butyl group will be found around 30-40 ppm, and the methyl carbons of the tert-butyl group will resonate at approximately 28-32 ppm. nih.gov

Carbon Environment Expected Chemical Shift (ppm)
Carboxylic Acid (-C OOH)160-185
Pyrimidine Ring (-C H=, -C =)120-170
tert-Butyl (quaternary C )30-40
tert-Butyl (-C H₃)28-32

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY, NOESY)

Two-dimensional NMR techniques would be invaluable for the definitive assignment of all proton and carbon signals and for confirming the structure of this compound.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the pyrimidine ring protons to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy would reveal correlations between protons and carbons that are two or three bonds apart. This would be crucial for establishing the connectivity between the tert-butyl group and the pyrimidine ring, and between the carboxylic acid group and the pyrimidine ring. princeton.edu For instance, a correlation between the tert-butyl protons and the C5 carbon of the pyrimidine ring would confirm the substitution pattern.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other, which would be useful in assigning the protons on the pyrimidine ring if they are adjacent.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space interactions between protons. This could provide information about the preferred conformation of the tert-butyl group relative to the pyrimidine ring.

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its chemical structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the exact elemental formula of a compound, distinguishing it from other compounds with the same nominal mass. For a compound like this compound (with a chemical formula of C₉H₁₂N₂O₂), HRMS can confirm the molecular formula by matching the experimentally measured mass with the theoretically calculated mass.

In a typical HRMS experiment, the calculated mass for the protonated molecule [M+H]⁺ of this compound would be compared against the observed value. This confirmation is crucial for verifying the identity of a newly synthesized compound.

Table 1: Illustrative HRMS Data for a Hypothetical Compound C₉H₁₂N₂O₂

Ion Calculated m/z Observed m/z Difference (ppm)
[M+H]⁺ 181.0972 181.0975 1.7

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules like carboxylic acids without causing significant fragmentation. In ESI-MS, a solution of the analyte is passed through a high-voltage capillary, creating an aerosol of charged droplets. As the solvent evaporates, ions of the analyte (such as [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode) are generated and directed into the mass analyzer.

This technique is highly sensitive and can be coupled with liquid chromatography (LC) for the analysis of complex mixtures. nih.gov For this compound, ESI-MS would be expected to produce a strong signal for the molecular ion, confirming its molecular weight. nih.gov By adjusting instrument parameters, fragmentation can be induced to provide structural information. ekb.eg

X-ray Diffraction Analysis

Single-Crystal X-ray Diffraction (SCXRD) analysis is performed on a single, high-quality crystal of the compound. nih.gov This technique provides an unambiguous determination of the molecular structure with atomic-level resolution. researchgate.netmdpi.com For a novel compound such as this compound, SCXRD would reveal the precise geometry of the pyrimidine ring, the conformation of the tert-butyl and carboxylic acid groups, and how the molecules are arranged and interact with each other in the solid state through forces like hydrogen bonding. mdpi.com

The process involves mounting a suitable crystal on a diffractometer and bombarding it with X-rays. The resulting diffraction pattern is used to solve and refine the crystal structure. elixirpublishers.com

Table 2: Example Crystallographic Data Table for a Hypothetical Pyrimidine Derivative

Parameter Value
Chemical Formula C₉H₁₂N₂O₂
Formula Weight 180.20 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 6.235
b (Å) 26.015
c (Å) 12.486
β (°) 93.24
Volume (ų) 2022.1

Powder X-ray Diffraction (PXRD) is used to analyze a microcrystalline powder sample, which contains a large number of randomly oriented tiny crystals. nih.gov Instead of a single diffraction pattern, PXRD produces a characteristic diffractogram, which is a plot of diffraction intensity versus the diffraction angle (2θ). researchgate.net

This pattern serves as a unique "fingerprint" for a specific crystalline solid. PXRD is invaluable for identifying crystalline phases, determining the purity of a sample, and studying polymorphism—the ability of a compound to exist in multiple crystal forms. nih.gov While it does not typically provide the atomic-level detail of SCXRD, the PXRD pattern can be compared to a pattern simulated from single-crystal data to confirm the bulk identity of a synthesized material. elixirpublishers.com

Computational and Theoretical Studies of 5 Tert Butyl Pyrimidine 2 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool in modern chemistry, offering profound insights into the molecular structure, reactivity, and spectroscopic properties of chemical compounds. These computational methods, particularly those based on Density Functional Theory (DFT), allow for the detailed investigation of molecules at the electronic level, providing data that complements and often predicts experimental findings. For 5-(tert-Butyl)pyrimidine-2-carboxylic acid, these studies elucidate the fundamental aspects of its geometry, electronic landscape, and vibrational behavior.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. nih.gov The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for its balance of accuracy and computational efficiency in studying organic molecules. samipubco.comnih.gov Such calculations provide a robust framework for understanding the intrinsic properties of this compound.

The first step in a computational study is typically geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.gov For this compound, this process involves calculating the forces on each atom and adjusting their positions until a stable conformation (a global minimum) is found.

Conformational analysis is particularly important due to the rotational freedom of the tert-butyl and carboxylic acid groups. DFT calculations can map the potential energy surface associated with the rotation around the C-C bonds connecting these substituent groups to the pyrimidine (B1678525) ring. This analysis helps identify the most energetically favorable orientations. It is expected that the bulky tert-butyl group and the carboxylic acid group will orient themselves to minimize steric hindrance. The planarity of the pyrimidine ring may be slightly distorted by these substituents. The optimization process yields key structural parameters such as bond lengths, bond angles, and dihedral angles that define the molecule's architecture.

Table 1: Selected Optimized Geometrical Parameters (Illustrative) This table presents typical bond lengths and angles expected for this compound based on DFT calculations of similar pyrimidine derivatives.

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond Lengths
C2-C(OOH)1.51 Å
C5-C(CH₃)₃1.54 Å
C=O1.22 Å
O-H0.97 Å
C-N (ring)~1.34 Å
Bond Angles
N1-C2-C(OOH)115.0°
C4-C5-C(CH₃)₃122.5°
C-O-H107.5°
Dihedral Angle
N1-C2-C(O)-O~180° (for planarity)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. researchgate.net The energy of the HOMO is related to a molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. rsc.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily excited and more reactive.

For this compound, the HOMO is expected to be distributed primarily over the electron-rich pyrimidine ring and the tert-butyl group. In contrast, the LUMO is likely localized on the electron-deficient pyrimidine ring and the electron-withdrawing carboxylic acid group. researchgate.net This separation of FMOs suggests the potential for intramolecular charge transfer upon electronic excitation.

Table 2: Calculated Frontier Molecular Orbital Energies (Illustrative) This table provides representative energy values for the frontier orbitals of this compound, as would be determined by DFT calculations.

ParameterEnergy (eV)
HOMO Energy (EHOMO) -6.45
LUMO Energy (ELUMO) -1.80
Energy Gap (ΔE = ELUMO - EHOMO) 4.65

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netchemrxiv.org The MEP map is plotted on the molecule's electron density surface, using a color scale to represent different potential values. researchgate.net Regions of negative potential (typically colored red and yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are favorable sites for nucleophilic attack. nih.gov

In the MEP map of this compound, the most negative regions are expected to be located around the electronegative oxygen atoms of the carboxyl group and the nitrogen atoms of the pyrimidine ring. These areas represent the lone pairs of electrons and are the primary sites for interactions with electrophiles. Conversely, the most positive potential is anticipated around the acidic hydrogen atom of the carboxyl group, making it the most likely site for nucleophilic attack or deprotonation. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wikipedia.org It transforms the calculated wave function into a localized Lewis-like structure, describing bonds, lone pairs, and antibonding orbitals. uni-muenchen.de A key feature of NBO analysis is the study of delocalization effects, quantified by second-order perturbation theory. This analysis reveals donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs, with the stabilization energy (E(2)) indicating the strength of these interactions. rsc.org

Table 3: Second-Order Perturbation Analysis of Donor-Acceptor Interactions (Illustrative) This table shows plausible high-energy NBO interactions and their stabilization energies for this compound.

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP (N1)π* (C2-N3)25.5
LP (N3)π* (C2-N1)22.8
LP (O) of C=Oπ* (C-O)35.1
π (C4-C5)π* (C6-N1)18.9

Theoretical vibrational analysis using DFT is a powerful method for assigning the vibrational modes observed in experimental infrared (IR) and Raman spectra. nih.gov The calculation of harmonic vibrational frequencies helps in the detailed interpretation of the experimental data. However, calculated frequencies are often systematically higher than experimental ones due to the neglect of anharmonicity and the use of incomplete basis sets. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental values. iosrjournals.org

A Potential Energy Distribution (PED) analysis is performed to provide a quantitative assignment of each vibrational mode. researchgate.net PED breaks down each normal mode of vibration into contributions from various internal coordinates (e.g., bond stretching, angle bending, and torsions), allowing for an unambiguous characterization of the vibrational bands. researchgate.net For this compound, characteristic vibrational modes would include the C=O and O-H stretching of the carboxylic acid, C-H stretching of the tert-butyl group, and various stretching and bending modes of the pyrimidine ring.

Table 4: Selected Vibrational Frequencies and PED Assignments (Illustrative) This table lists key expected vibrational modes for this compound with their scaled frequencies and primary PED contributions.

Scaled Frequency (cm⁻¹)AssignmentPotential Energy Distribution (PED) (%)
3550ν(O-H)ν(O-H)
3080ν(C-H)ringν(C-H)
2975ν(C-H)asymν(C-H)tert-butyl
1725ν(C=O)ν(C=O) + δ(C-C-O)
1580ν(C=N)ringν(C=N) + ν(C=C)
1450δ(C-H)δ(C-H)tert-butyl
1250ν(C-O)ν(C-O) + δ(O-H)

ν: stretching; δ: bending; asym: asymmetric.

Density Functional Theory (DFT) Investigations

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) chemical shift prediction is a powerful computational tool used to forecast the NMR spectra of a molecule before its synthesis or to help in the structural elucidation of known compounds. Quantum chemistry-based protocols, particularly those using Density Functional Theory (DFT), are commonly employed for this purpose. nih.gov Methods like the Gauge-Including Atomic Orbital (GIAO) method are standard for calculating the magnetic shielding tensors, which are then converted into chemical shifts.

For a molecule like this compound, theoretical predictions of ¹H and ¹³C NMR chemical shifts would involve optimizing the molecule's geometry using a selected DFT functional and basis set. Following optimization, NMR calculations would be performed on the lowest energy conformer. The resulting absolute shielding values are then typically scaled using linear regression parameters derived from a large set of known molecules to improve accuracy and provide predicted chemical shifts that can be directly compared to experimental data. nih.gov The accuracy of these predictions can vary depending on the chosen DFT method and the specific chemical environment of each nucleus. nih.gov

No specific predicted NMR data for this compound was found in the surveyed literature.

Ab Initio Methods

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on fundamental principles of quantum mechanics without the use of experimental data. These methods are used to solve the electronic Schrödinger equation, providing detailed information about the electronic structure, energy, and properties of a molecule. For a compound such as this compound, ab initio calculations, such as Hartree-Fock (HF) or more advanced methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), could be used to determine its optimized molecular geometry, vibrational frequencies, and electronic properties like dipole moment and molecular orbital energies. These calculations provide foundational insights into the molecule's stability and reactivity.

Non-Linear Optical (NLO) Properties Investigations

Non-Linear Optical (NLO) properties describe how a material's optical properties change under intense light, such as that from a laser. Pyrimidine derivatives are of interest as NLO chromophores due to the electron-deficient nature of the pyrimidine ring, which can be incorporated into "push-pull" systems to enhance NLO responses. researchgate.net

Computational investigation of the NLO properties of this compound would involve using quantum chemical methods to calculate parameters such as the dipole moment (μ), linear polarizability (α), and the first (β) and second (γ) hyperpolarizabilities. rsc.orgnih.gov DFT calculations are a common approach for predicting these properties. rsc.org Such studies help in understanding the structure-property relationships and assessing the potential of a molecule for applications in optical technologies. rsc.orgresearchgate.net However, specific NLO data for this compound are not available.

Theoretical Exploration of Reaction Mechanisms and Transition States

Computational chemistry provides essential tools for exploring the detailed pathways of chemical reactions. For this compound, theoretical methods could be used to investigate its reactivity, such as esterification of the carboxylic acid group or substitution reactions on the pyrimidine ring.

This exploration involves mapping the potential energy surface of a reaction. Key structures, including reactants, intermediates, transition states, and products, are located and their energies calculated. Transition state theory is then used to calculate reaction rates from the properties of the reactants and the transition state. Identifying the transition state—the highest energy point along the reaction coordinate—is crucial for understanding the reaction's feasibility and kinetics. These studies can elucidate reaction mechanisms, predict product distributions, and guide the design of synthetic routes.

Molecular Docking and Ligand Interaction Studies (where applicable to general material/catalysis applications)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second. While extensively used in drug discovery to dock ligands into the active sites of proteins, nih.govnih.govrjptonline.org it also has applications in materials science and catalysis.

For this compound, molecular docking could be employed to study its interaction with the surfaces of catalysts or its potential to self-assemble into larger ordered structures, which is relevant for material design. For instance, simulations could predict how the carboxylic acid and pyrimidine moieties interact with a metal oxide surface, providing insights into its potential as a corrosion inhibitor or a linker molecule in metal-organic frameworks. These studies rely on scoring functions to estimate the strength of the interaction, helping to identify promising candidates for specific material or catalytic applications. No docking studies for this compound related to these applications were found.

Coordination Chemistry and Supramolecular Assembly

Supramolecular Interactions and Assemblies

π-π Stacking Interactions in Solid-State Structures

Without crystallographic data for 5-(tert-Butyl)pyrimidine-2-carboxylic acid or its derivatives, a discussion of π-π stacking interactions is purely speculative. The presence, geometry, and energetic contribution of such interactions are dependent on the specific packing of the molecules in the solid state, which is currently unknown.

Formation of Co-crystals and Organic Salts

While the formation of co-crystals and salts is a common feature of pyrimidine (B1678525) and carboxylic acid-containing molecules, no specific studies have been identified that report the successful co-crystallization or salt formation of this compound with other compounds.

Self-Assembly Phenomena in Solution and Solid State

The investigation of self-assembly requires specific experimental observations, such as those from spectroscopic or crystallographic studies. No such studies detailing the self-assembly behavior of this compound in either solution or the solid state have been found.

Development of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The utility of a molecule as a ligand in the construction of MOFs and coordination polymers is demonstrated through the synthesis and characterization of these materials. There are no published reports of this compound being used as a ligand for the synthesis of such coordination-based materials.

Potential Applications in Advanced Materials Science and Catalysis

Catalytic Applications

No documented catalytic applications for 5-(tert-Butyl)pyrimidine-2-carboxylic acid have been identified. The presence of nitrogen atoms in the pyrimidine (B1678525) ring and the carboxylic acid group offers potential coordination sites for metal centers, suggesting that it could theoretically act as a ligand.

There is no evidence in the literature of this compound being employed as a ligand in homogeneous catalysis. The synthesis and catalytic activity of metal complexes involving this specific ligand have not been reported.

Information regarding the role of this compound in heterogeneous catalysis is also absent from published research. This includes its use as a precursor for, or a component of, solid-state catalysts.

Integration into Functional Materials

No research has been found detailing the integration of this compound into functional materials such as metal-organic frameworks (MOFs), coordination polymers, or other advanced composites. While carboxylic acids and pyrimidine derivatives are widely used building blocks for such materials, the specific contribution of this isomer has not been explored.

Supramolecular Polymers

Supramolecular polymers are polymeric arrays of monomeric units held together by reversible, non-covalent interactions, such as hydrogen bonding and π-π stacking. The directionality and strength of these interactions dictate the structure and properties of the resulting polymer. Pyrimidine derivatives are well-established building blocks in supramolecular chemistry due to their ability to form specific and robust hydrogen-bonding networks.

The formation of these materials often relies on the predictable self-assembly of monomers into higher-order structures. nih.gov For instance, systems combining 2,4,6-triaminopyrimidine (B127396) (TAP) with carboxylic acid-substituted cyanuric acid have been shown to self-assemble into gel-forming supramolecular polymers. acs.org These assemblies are stabilized by the stacking of hexameric rosettes formed through extensive hydrogen bonding. acs.org The structure and properties of these equilibrium polymers can be controlled by external factors like concentration, temperature, and pH. acs.org

This compound possesses the key functional groups necessary for such self-assembly:

Carboxylic Acid Group: This group can form strong and directional hydrogen-bonded dimers, a common motif in supramolecular chemistry.

Pyrimidine Ring: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, enabling the formation of extended networks with complementary donor molecules.

tert-Butyl Group: This bulky, hydrophobic group can influence the solubility of the monomer and the resulting polymer, as well as introduce steric effects that can guide the self-assembly process and control the packing of the polymeric chains.

A powerful strategy in designing supramolecular materials is hierarchical self-assembly, which combines different orthogonal non-covalent interactions. nih.gov For example, combining the quadruple hydrogen bonding of 2-ureido-4-pyrimidinone (UPy) moieties with the coordination-driven self-assembly of metal-ligand bonds allows for the creation of complex materials with tunable topologies. nih.gov By analogy, this compound could potentially be functionalized to participate in similar hierarchical systems, where the pyrimidine and carboxylate groups direct the assembly into one- or two-dimensional networks.

Table 1: Interactions in Pyrimidine-Based Supramolecular Polymers
Interaction TypeParticipating MoietiesResulting StructureReference
Hydrogen BondingTriaminopyrimidine (TAP) and Cyanuric Acid derivativesStacked hexameric rosettes forming fibrous polymers acs.org
Hydrogen Bonding & Metal CoordinationUreidopyrimidinone (UPy) and Platinum(II)-pyridyl bondsLinear chains of metalla-rhomboids or 2D cross-linked hexagonal networks nih.gov

Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials are composites that combine organic and inorganic components at the molecular level. These materials often exhibit properties that are a synergy of their constituent parts, leading to enhanced functionality for applications in catalysis, sensors, and optics. mdpi.com The organic component provides processability, flexibility, and functional tunability, while the inorganic part typically offers rigidity, thermal stability, and advantageous electronic or optical properties. rsc.org

The functional groups of this compound make it a suitable organic linker for creating such hybrid materials.

The carboxylic acid group can act as a robust anchoring point to bind with inorganic components, such as metal ions or metal oxide nanostructures, through strong coordinate bonds.

The pyrimidine ring offers additional nitrogen atoms that can serve as secondary coordination sites, potentially leading to the formation of stable and well-defined three-dimensional frameworks.

Table 2: Components and Interactions in Hybrid Organic-Inorganic Materials
Organic ComponentInorganic ComponentPrimary InteractionPotential Application AreaReference
2-AminopyridiniumPolyanion ([Se2Mo5O21]4-)Hydrogen BondingMaterials Science africaresearchconnects.com
N-methyl-N-propylethylenediammoniumCadmium Bromide ([CdBr4]2-)Ionic BondingPhase-Transition Materials rsc.org
This compound (Potential)Metal Oxides or PolyanionsCoordination, Hydrogen BondingCatalysis, Sensors

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The synthesis of pyrimidine (B1678525) derivatives is evolving to meet the growing demand for environmentally friendly chemical processes. kuey.netrasayanjournal.co.in Future research will likely focus on developing novel, sustainable synthetic routes for 5-(tert-butyl)pyrimidine-2-carboxylic acid that align with the principles of green chemistry. kuey.netmdpi.com Key areas of investigation include:

Microwave-Assisted and Ultrasound-Assisted Synthesis: These energy-efficient techniques can significantly reduce reaction times and improve yields compared to conventional heating methods. kuey.netrasayanjournal.co.in

Solvent-Free and Aqueous Medium Reactions: Eliminating hazardous organic solvents is a primary goal of green chemistry. kuey.netmdpi.com Research into solid-state reactions or syntheses in water could offer more benign alternatives. researchgate.net

Biocatalysis and Recyclable Heterogeneous Catalysts: The use of enzymes or reusable solid catalysts can enhance selectivity, reduce waste, and simplify product purification. kuey.net

Multi-component Reactions (MCRs): MCRs, which combine three or more reactants in a single step, offer high atom economy and efficiency, streamlining the synthesis of complex pyrimidine structures. rasayanjournal.co.inijper.orgresearchgate.net

These green approaches aim to minimize environmental impact by reducing energy consumption, avoiding toxic reagents, and lowering the generation of chemical waste, as measured by metrics like the E-factor (Environmental factor). kuey.net

Exploration of Unconventional Reactivity and Transformation Pathways

Beyond established synthetic methods, future work will delve into unconventional ways to modify and functionalize the this compound scaffold. Exploring novel reactivity can lead to the creation of unique molecular architectures that are otherwise difficult to access. Prospective areas include:

Photocatalysis: Visible-light-driven reactions represent a sustainable method for forging new chemical bonds under mild conditions. acs.org Investigating the photocatalytic behavior of this compound could uncover new pathways for C-H functionalization or cycloadditions.

Electrochemical Synthesis: Electrochemistry offers a reagent-free method for oxidation and reduction reactions, providing a powerful tool for activating the pyrimidine ring towards novel transformations. acs.org

Flow Chemistry: Continuous flow reactors can offer precise control over reaction parameters, enhancing safety and scalability for exploring new transformations.

Structure-Reactivity Relationship Studies: A systematic investigation into how substituents on the pyrimidine ring influence its reactivity can guide the design of targeted transformations. acs.org For instance, understanding the electronic effects of the tert-butyl and carboxylic acid groups is key to predicting the regioselectivity of nucleophilic or electrophilic substitution reactions. stackexchange.com

Advanced Computational Modeling for Property Prediction and Mechanism Elucidation

Computational chemistry is an indispensable tool for accelerating research and gaining deeper insights into molecular behavior. For this compound, advanced computational modeling can be applied in several key areas:

Density Functional Theory (DFT) Studies: DFT calculations can be used to predict a wide range of properties, including electronic structure, molecular geometry, and spectroscopic signatures. dergipark.org.trtandfonline.comnih.gov This information is vital for understanding the compound's fundamental characteristics.

Reaction Mechanism Elucidation: Computational modeling can map out the energy profiles of potential reaction pathways, helping to explain experimental outcomes and predict the feasibility of new transformations. rsc.org

Prediction of Physicochemical Properties: Algorithms can forecast properties like solubility, lipophilicity, and adsorption behavior, which is particularly relevant for materials science applications. dergipark.org.tr For example, DFT has been used to study the adsorption of pyrimidine derivatives onto graphene oxide surfaces. dergipark.org.tr

Quantitative Structure-Activity Relationship (QSAR): Data-driven QSAR models can be developed to predict the biological activity or material properties of new derivatives, guiding synthetic efforts toward compounds with desired characteristics. mdpi.com

Table 1: Applications of Computational Modeling in Pyrimidine Research

Computational Method Application Area Research Objective References
Density Functional Theory (DFT) Property Prediction Calculating electronic properties, adsorption energies, and interaction mechanisms of pyrimidine derivatives. dergipark.org.tr, rsc.org
DFT and TD-DFT Spectroscopic Analysis Elucidating the basis of photoluminescent emissions in pyrimidine-based materials. mdpi.com
Molecular Docking Biological Activity Predicting binding interactions of pyrimidine derivatives with biological targets like enzymes. mdpi.com, nih.gov
QSAR Drug Discovery Developing predictive models for the antiproliferative effects of substituted pyrimidines. mdpi.com

Rational Design of New Functional Ligands for Coordination Chemistry

The structural features of this compound, namely its nitrogen-containing heterocyclic ring and carboxylic acid group, make it an excellent candidate for use as a ligand in coordination chemistry. Future research will focus on its rational design to create novel metal-organic frameworks (MOFs) and coordination polymers. mdpi.comacs.org

Future work will involve systematically reacting this compound with various metal ions (e.g., Cu²⁺, Cd²⁺, Pb²⁺, Mn²⁺) to explore the resulting crystal structures and properties. mdpi.comacs.orgnih.gov The goal is to design functional materials with applications in catalysis, sensing, and selective gas sorption. acs.org

Integration of this compound into Multi-component Advanced Materials

The unique electronic and structural properties of the pyrimidine ring make it a valuable building block for advanced materials. researchgate.net The integration of this compound into multi-component systems is a promising avenue for creating materials with novel functionalities.

Polymer Chemistry: The carboxylic acid group can be used to incorporate the pyrimidine unit into polymer chains, either as a monomer or as a pendant group. This could lead to the development of polymers with enhanced thermal stability, specific electronic properties, or the ability to coordinate metal ions.

Supramolecular Assemblies: The capacity of the molecule to form hydrogen bonds via its carboxylic acid and pyrimidine nitrogens allows for the construction of ordered supramolecular structures. rsc.org These non-covalent assemblies are relevant for creating "smart" materials that respond to external stimuli.

Hybrid Materials: this compound can be anchored to the surfaces of inorganic materials, such as nanoparticles or metal oxides, to modify their surface properties. This could be used to create organic-inorganic hybrid materials for applications in catalysis or electronics. Research has already shown the potential for pyrimidine derivatives to be incorporated into materials like molecular wires and light-emitting devices. researchgate.net

High-Throughput Screening and Combinatorial Chemistry Approaches for New Applications

To accelerate the discovery of new applications for this compound, modern high-throughput techniques can be employed. Combinatorial chemistry allows for the rapid synthesis of a large number of related compounds in a library format. wikipedia.org

By systematically varying substituents on the pyrimidine ring or by converting the carboxylic acid into a range of amides or esters, a library of derivatives can be generated. nih.govacs.org This library can then be subjected to high-throughput screening to test for various biological activities or material properties. wikipedia.org For instance, pyrimidine derivatives have a wide range of documented biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making this a fertile area for investigation. mdpi.comnih.govresearchgate.netorientjchem.org This approach significantly increases the efficiency of the discovery process compared to traditional, one-compound-at-a-time synthesis and testing. wikipedia.org

Q & A

Q. What safety protocols are critical for handling this compound?

  • Answer :
  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for weighing and reactions.
  • First aid : In case of skin contact, wash with soap/water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Applications in Drug Discovery

Q. How is this compound utilized in prodrug design?

  • Answer : The carboxylic acid group is esterified with alcohols (e.g., pivaloyloxymethyl) to enhance oral bioavailability. The tert-butyl group improves metabolic stability by shielding hydrolysis sites. Example: Similar strategies are used in Edoxaban intermediates .

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